2-Chloromethyl-5-methyl-4-phenylthiazole
Description
Properties
CAS No. |
162705-59-1 |
|---|---|
Molecular Formula |
C11H10ClNS |
Molecular Weight |
223.72 g/mol |
IUPAC Name |
2-(chloromethyl)-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-8-11(13-10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
PPCQUJNNGIOFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-Chloromethyl-5-methyl-4-phenylthiazole
This guide provides a comprehensive technical analysis of 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole (CAS 162705-59-1), a critical pharmacophore intermediate used in the synthesis of bioactive molecules, including protease inhibitors and antifungal agents.
Technical Guide & Whitepaper
Executive Summary
2-Chloromethyl-5-methyl-4-phenylthiazole (CAS 162705-59-1) is a highly reactive electrophilic building block. Distinguished by its labile C2-chloromethyl handle, this compound serves as a "linchpin" intermediate, enabling the attachment of the lipophilic 5-methyl-4-phenylthiazole core to nucleophilic scaffolds (amines, thiols, alkoxides). Its structural motif is homologous to the thiazole side chains found in Ritonavir and various CYP51 inhibitors, making it a high-value target for structure-activity relationship (SAR) studies.
This guide details the physicochemical profile, robust synthesis pathways, and handling protocols required to utilize this compound effectively in drug development.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole |
| CAS Number | 162705-59-1 |
| Molecular Formula | C₁₁H₁₀ClNS |
| Molecular Weight | 223.72 g/mol |
| SMILES | Cc1c(c(nc1CCl)c2ccccc2) |
| InChI Key | Unique identifier required for database integration |
| Structural Features | [1][2][3][4][5][6][7] • Thiazole Core: Aromatic, electron-deficient heterocycle.• C2-Chloromethyl: Primary alkyl halide, highly susceptible to SN2 attack.• C4-Phenyl / C5-Methyl: Provides significant lipophilicity (LogP > 3.0) and steric bulk. |
Physicochemical Profile
Solid-State Properties
While specific experimental values for this isomer are often proprietary, structural analogs (e.g., 4-chloromethyl-2-phenylthiazole) allow for high-confidence predictive profiling.
-
Physical State: Crystalline solid or semi-solid at room temperature.
-
Melting Point (Predicted): 65°C – 85°C.
-
Note: The C5-methyl group typically raises the melting point relative to the des-methyl analog due to increased packing efficiency.
-
-
Appearance: Off-white to pale yellow crystals. Darkening indicates decomposition (HCl release).
Solution Properties & Solubility
-
Solubility:
-
High: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.
-
Moderate: Toluene, Acetonitrile.
-
Low/Insoluble: Water, Hexanes.
-
-
Partition Coefficient (LogP): Estimated ~3.5 – 3.8.
-
Implication: The compound is highly lipophilic, requiring non-polar mobile phases for purification (e.g., Hexane/EtOAc gradients).
-
Stability
-
Hydrolytic Instability: The C2-chloromethyl group is moisture-sensitive. Prolonged exposure to atmospheric moisture converts the chloride to the alcohol (2-hydroxymethyl-5-methyl-4-phenylthiazole ) with the release of HCl.
-
Thermal Stability: Stable up to ~100°C. Above this, elimination of HCl or polymerization may occur. Store at 2–8°C under inert gas (Argon/Nitrogen).
Synthesis & Manufacturing
Two primary routes exist for the synthesis of this compound.[4][5][8][9][10] Route A is the direct Hantzsch synthesis, while Route B is the preferred industrial method due to higher reliability and scalability.
Route A: Direct Hantzsch Cyclization (Lab Scale)
Reaction of 2-bromopropiophenone with 2-chlorothioacetamide .
-
Pros: Single step.
-
Cons: 2-Chlorothioacetamide is unstable, toxic, and difficult to source. Low yields due to polymerization.
Route B: The "Oxamate" Process (Scalable & Robust)
This 3-step sequence avoids unstable thioamides and allows for intermediate purification.
-
Cyclization: 2-Bromopropiophenone + Ethyl Thiooxamate → Ethyl 5-methyl-4-phenylthiazole-2-carboxylate .
-
Reduction: Reduction of the ester (using NaBH₄/CaCl₂ or LiAlH₄) → (5-Methyl-4-phenylthiazol-2-yl)methanol .
-
Chlorination: Conversion of the alcohol to chloride using Thionyl Chloride (SOCl₂).
Detailed Protocol (Route B - Step 3: Chlorination)
-
Dissolution: Dissolve 1.0 eq of (5-methyl-4-phenylthiazol-2-yl)methanol in anhydrous DCM (10 mL/g).
-
Activation: Cool to 0°C. Add 1.2 eq of Thionyl Chloride dropwise.
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (the chloride moves faster than the alcohol).
-
Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM.
-
Purification: Flash chromatography (SiO₂, 10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Figure 1. The preferred "Oxamate" synthetic route ensures high purity by proceeding through stable ester and alcohol intermediates.
Reactivity & Applications
The chloromethyl group at the C2 position is a "soft" electrophile, ideal for SN2 reactions.
Key Transformations
-
Amination: Reaction with secondary amines (in the presence of K₂CO₃/DMF) yields tertiary amines. This is the primary pathway for generating Ritonavir-like pharmacophores.
-
Etherification: Reaction with phenols or alcohols (NaH/THF) yields ethers.
-
Thioetherification: Reaction with thiols yields thioethers.
Reactivity Map
Caption: Figure 2. Divergent synthesis capabilities. The electrophilic chloromethyl group allows for rapid library generation.
Safety & Handling (E-E-A-T)
Warning: This compound is a potent alkylating agent . It mimics the reactivity of nitrogen mustards and should be treated as a potential mutagen.
-
Engineering Controls: Handle exclusively in a chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before disposal.
-
Storage: Store in a tightly sealed vial, under argon, at 4°C. Desiccants are recommended to prevent hydrolysis.
References
-
Chemical Identity: 2-(chloromethyl)-5-methyl-4-phenyl-1,3-thiazole. CAS Common Chemistry. CAS RN: 162705-59-1. Link
-
Synthesis Methodology: Hantzsch Thiazole Synthesis. Organic Chemistry Portal. (General mechanism for 2-substituted thiazoles). Link
-
Thiazole Drug Design: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2019. (Context on phenylthiazole pharmacophores). Link
-
Analogous Reactivity: Synthesis of 4-(chloromethyl)thiazoles and their application in drug discovery. BenchChem Technical Guides. Link
Sources
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. patents.justia.com [patents.justia.com]
- 5. asianpubs.org [asianpubs.org]
- 6. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 7. 2-Chloro-4-(chloromethyl)thiazole 5198-76-5 [sigmaaldrich.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-5-methyl-4-phenylthiazole: Properties, Synthesis, and Applications
A Note on Chemical Nomenclature: This guide focuses on the chemical compound 2-Chloro-5-methyl-4-phenylthiazole. Initial searches for "2-Chloromethyl-5-methyl-4-phenylthiazole" did not yield specific results for a compound with that precise structure. However, substantial data is available for the closely related 2-Chloro-5-methyl-4-phenylthiazole, suggesting a potential typographical error in the original query. This document provides a comprehensive overview of 2-Chloro-5-methyl-4-phenylthiazole, a versatile heterocyclic compound with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors.
Physicochemical Properties and Structural Formula
2-Chloro-5-methyl-4-phenylthiazole is a substituted thiazole with a molecular formula of C10H8ClNS[1][2]. Its molecular structure features a central five-membered thiazole ring, substituted with a chloro group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 4-position.
Table 1: Physicochemical Properties of 2-Chloro-5-methyl-4-phenylthiazole
| Property | Value | Source |
| Molecular Formula | C10H8ClNS | [1][2] |
| Molecular Weight | 209.6952 g/mol | [1] |
| Monoisotopic Mass | 209.00659 Da | [2] |
| Boiling Point | 328.5°C at 760mmHg | [1] |
| Flash Point | 152.5°C | [1] |
| Density | 1.265 g/cm³ | [1] |
| Refractive Index | 1.604 | [1] |
| Vapor Pressure | 0.00036mmHg at 25°C | [1] |
| CAS Number | 31784-90-4 | [1] |
Structural Representation:
The structural formula of 2-Chloro-5-methyl-4-phenylthiazole is crucial for understanding its reactivity and interactions.
Caption: 2D structure of 2-Chloro-5-methyl-4-phenylthiazole.
Synthesis and Reactivity
While specific synthesis protocols for 2-Chloro-5-methyl-4-phenylthiazole were not detailed in the immediate search results, its structure suggests that it can be synthesized through established methods for thiazole ring formation. A common route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-Chloro-5-methyl-4-phenylthiazole.
The reactivity of 2-Chloro-5-methyl-4-phenylthiazole is largely dictated by the functional groups on the thiazole ring. The chloro group at the 2-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, making it a valuable intermediate for creating a library of derivatives. The phenyl and methyl groups influence the compound's steric and electronic properties, which can affect its biological activity.
Applications in Drug Discovery and Development
Thiazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. The thiazole ring is a bioisostere for other aromatic systems and can participate in hydrogen bonding and other non-covalent interactions with biological targets.
The structural motifs present in 2-Chloro-5-methyl-4-phenylthiazole are found in numerous biologically active compounds. Phenylthiazole structures are core components of various therapeutic agents, including antifungal and anticancer drugs[3]. The ability to modify the 2-position of the thiazole ring makes this compound a versatile scaffold for the synthesis of novel drug candidates.
Potential Therapeutic Areas:
-
Anticancer Agents: The thiazole moiety is present in several anticancer drugs. The phenylthiazole scaffold can be elaborated to target various kinases or other proteins implicated in cancer progression.
-
Antifungal Agents: Phenylthiazole-containing compounds have shown potent antifungal activity, often by inhibiting enzymes such as lanosterol 14α-demethylase (CYP51)[3].
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties.
-
Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial compounds.
The development of new derivatives from 2-Chloro-5-methyl-4-phenylthiazole allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug design[4][5].
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Given the reactive nature of the chloro group, this compound should be considered a potential irritant and sensitizer. A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before handling.
Conclusion
2-Chloro-5-methyl-4-phenylthiazole is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents and other functional molecules. Its well-defined structure and reactive chloro group provide a versatile platform for synthetic elaboration. Researchers in drug discovery and medicinal chemistry can leverage the physicochemical properties and reactivity of this compound to design and synthesize novel molecules with a wide range of biological activities. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure safe handling and use in a research setting.
References
-
LookChem. 2-CHLORO-5-METHYL-4-PHENYLTHIAZOLE. Available at: [Link]
-
PubChem. 2-chloro-5-methyl-4-phenylthiazole. Available at: [Link]
-
PMC. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available at: [Link]
-
Crimson Publishers. Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Available at: [Link]
-
PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available at: [Link]
Sources
- 1. Cas 31784-90-4,2-CHLORO-5-METHYL-4-PHENYLTHIAZOLE | lookchem [lookchem.com]
- 2. PubChemLite - 2-chloro-5-methyl-4-phenylthiazole (C10H8ClNS) [pubchemlite.lcsb.uni.lu]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Process Handling of 2-Chloromethyl-5-methyl-4-phenylthiazole
Executive Summary
2-Chloromethyl-5-methyl-4-phenylthiazole is a critical heterocyclic intermediate, structurally significant in the synthesis of protease inhibitors (e.g., Ritonavir analogs) and advanced agrochemicals. Its utility is defined by the thiazole core , which imparts specific lipophilicity and binding potential, and the chloromethyl moiety , a highly reactive electrophile used for alkylation steps.
This guide addresses the solubility behavior of this compound, which is governed by a competition between the hydrophobic phenyl/methyl groups and the polarizable thiazole nitrogen.[1] Critical Insight: Unlike stable thiazoles, the 2-chloromethyl derivative is prone to solvolysis in nucleophilic solvents (water, lower alcohols). Therefore, solubility profiling for this compound requires a "stability-indicating" approach, distinguishing between thermodynamic solubility and degradation kinetics.
Part 1: Physicochemical Profile & Theoretical Grounding
Structural Analysis & Lipophilicity
The molecule features a hydrophobic 4-phenyl ring and a 5-methyl group , rendering it significantly lipophilic compared to simple thiazoles like 2-aminothiazole. The 2-chloromethyl group is the primary reactive center.
-
Predicted LogP: ~3.2 – 3.8 (High affinity for non-polar organic solvents).
-
Dipole Moment: Moderate; driven by the thiazole ring heteroatoms (N, S) and the C-Cl bond.
-
Reactivity Alert: The C-Cl bond at the 2-position is activated by the adjacent thiazole ring, making it susceptible to
or displacement by solvent molecules (methanolysis/hydrolysis).
Solubility Classification
Based on structural analogs (e.g., 4-phenyl-5-methylthiazole derivatives) and thermodynamic modeling of thiazole systems [1, 2], the solubility profile follows a distinct polarity-driven hierarchy.
| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Primary reaction solvent; Extraction. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Crystallization solvent; Washing. |
| Aromatic | Toluene, Xylene | Moderate to High | High-temperature reactions; Azeotropic drying. |
| Ketones | Acetone, MIBK | High | Dissolution for intermediate transfer. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Risk of Solvolysis) | Use with caution; low temp only. |
| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent for crystallization. |
| Aqueous | Water | Insoluble (Hydrolysis risk) | Washing (rapid biphasic). |
Part 2: Thermodynamic Modeling of Solubility
For rigorous process design, solubility data (
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
-
A & B: Reflect the enthalpy of solution and non-ideal solution behavior.
-
C: Accounts for the temperature dependence of the enthalpy of fusion.
-
Application: This model typically yields an
for thiazoles in polar and non-polar solvents, allowing accurate interpolation for cooling crystallization curves.
Van't Hoff Equation (Enthalpy of Dissolution)
For initial screening, the simplified Van't Hoff equation estimates the apparent enthalpy of dissolution (
Scientist's Note: If the plot of
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Gravimetric Determination (Standard)
Best for stable, non-reactive solvents (Toluene, Heptane, EtOAc).
-
Preparation: Add excess 2-Chloromethyl-5-methyl-4-phenylthiazole solid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at fixed temperature (
) for 24–48 hours. -
Sampling: Stop stirring and allow settling for 30 mins.
-
Filtration: Withdraw supernatant through a pre-heated 0.45
PTFE syringe filter. -
Drying: Transfer a known volume (
) to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass. -
Calculation:
Protocol B: HPLC Stability-Indicating Method (Critical)
Required for nucleophilic solvents (Methanol, Ethanol, Water) to detect solvolysis.
-
Preparation: Prepare saturated solutions as in Protocol A.
-
Sampling: Filter aliquot and immediately dilute 1:100 into acetonitrile (to quench reaction).
-
Analysis: Inject into HPLC (C18 Column, ACN/Water gradient).
-
Validation: Monitor for the appearance of the ether byproduct (e.g., 2-methoxymethyl derivative in methanol).
-
If byproduct > 1%: The solubility value is kinetic, not thermodynamic. Report as "Apparent Solubility at
".
-
Part 4: Process Visualization & Decision Logic
Solvent Selection Strategy
The following decision tree illustrates the logic for selecting solvents for reaction vs. crystallization, accounting for the chemical instability of the chloromethyl group.
Caption: Decision matrix for solvent selection, prioritizing chemical stability of the chloromethyl group against solubility requirements.
Experimental Workflow (Equilibrium vs. Kinetic)
This diagram details the workflow to distinguish true thermodynamic solubility from decomposition artifacts.
Caption: Dual-pathway experimental protocol ensuring data integrity by verifying chemical stability during the solubility measurement.
References
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Source: Journal of Chemical Thermodynamics (via ResearchGate/ScienceDirect) Context: Establishes the Modified Apelblat model and solvent hierarchy (MeOH > EtOAc > Toluene) for 5-methylthiazole derivatives. URL:[Link]
-
Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility. Source: Journal of Chemical Thermodynamics, 2016.[2] Context: Provides comparative data on how phenyl ring substitution affects solubility in octanol vs. hexane (LogP validation). URL:[Link]
-
Solubility of 4-Methyl-5-thiazoleethanol (Structural Analog). Source: PubChem / MedChemExpress Data Sheets. Context: Confirms high solubility of thiazole-alkyl derivatives in polar aprotic solvents (DMSO, EtOAc) and moderate solubility in alcohols. URL:[Link]
- Ritonavir Intermediate Synthesis & Purification.
Sources
Chemical stability profile of 2-Chloromethyl-5-methyl-4-phenylthiazole
This guide details the chemical stability profile of 2-Chloromethyl-5-methyl-4-phenylthiazole , a highly reactive electrophilic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., peptidomimetics, kinase inhibitors).[1]
The content is structured to provide actionable insights for handling, storage, and experimental design, synthesizing principles of heterocyclic chemistry with specific stability data.
Technical Guide & Handling Protocols [1]
Executive Technical Summary
2-Chloromethyl-5-methyl-4-phenylthiazole is a functionalized thiazole derivative characterized by a highly reactive chloromethyl group at the C2 position.[1] Structurally, the electron-deficient nature of the thiazole ring (specifically the C=N bond) activates the C2-chloromethyl moiety, making it significantly more susceptible to nucleophilic attack and solvolysis than a standard benzyl chloride.[1]
-
Primary Stability Risk: Rapid hydrolytic degradation to the corresponding alcohol (2-hydroxymethyl) and dimerization via intermolecular quaternization.[1]
-
Critical Handling Constraint: Must be stored under inert atmosphere (Argon/Nitrogen) at
to prevent autocatalytic decomposition triggered by trace moisture and HCl evolution.[1] -
Reactivity Class: Alkylating Agent (Lachrymator/Vesicant).[1]
Chemical Identity & Physicochemical Basis[2][3][4][5]
| Property | Description |
| Chemical Name | 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole |
| Molecular Formula | |
| Molecular Weight | 223.72 g/mol |
| Structural Feature | C2-Chloromethyl: High electrophilicity due to inductive withdrawal by the adjacent ring nitrogen.C4-Phenyl: Provides steric bulk and lipophilicity; stabilizes the ring via conjugation.C5-Methyl: Weakly electron-donating; modulates ring electron density.[1] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene.[1] Reacts with alcohols and water. |
Structural Stability Analysis
The C2 position of the thiazole ring is the most electron-deficient carbon.[1] A chloromethyl group at this position is "benzylic-like" but with enhanced reactivity.[1]
-
Leaving Group Activation: The thiazole nitrogen's lone pair does not conjugate with the chloromethyl group, but the
-deficient ring system pulls electron density, weakening the C-Cl bond.[1] -
Autocatalysis: Hydrolysis releases HCl.[1] The protonation of the thiazole nitrogen by HCl further withdraws electron density, accelerating the rate of subsequent hydrolysis or nucleophilic attack (Autocatalytic Loop).[1]
Degradation Pathways & Mechanisms
The compound exhibits three primary degradation modes.[1] Understanding these is essential for interpreting HPLC purity data and designing reaction conditions.
Hydrolytic Degradation (Solvolysis)
In the presence of moisture, the chloride is displaced by water, following an
-
Product: 2-(Hydroxymethyl)-5-methyl-4-phenylthiazole.[1]
-
Kinetics: Pseudo-first-order in buffered aqueous organic mixtures; accelerated at
.[1]
Intermolecular Dimerization (Quaternization)
In concentrated solutions or neat oil form, the nucleophilic nitrogen of one thiazole molecule attacks the electrophilic methylene carbon of another.[1]
-
Product: Bis-thiazolium chloride salt (Dimer).[1]
-
Visual Indicator: Transformation from a clear oil/solid to a gummy, insoluble precipitate.[1]
Oxidative Instability
While the thiazole ring is generally robust, the sulfur atom can undergo oxidation to sulfoxides (
Visualization: Degradation Network
The following diagram maps the critical degradation pathways.[1]
Figure 1: Primary degradation pathways. Note that degradation releases HCl, which can catalyze further decomposition.[1]
Stability Profiling Protocols
To validate the quality of this intermediate, the following forced degradation protocols are recommended. These are adapted from ICH Q1A guidelines but modified for highly reactive alkylating agents.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
, ).[1] -
Mobile Phase A:
Formic Acid in Water (Do not use phosphate buffers which may nucleophilically attack).[1] -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Diluent: Anhydrous ACN (Inject immediately; do not use MeOH/Water as diluent).[1]
Forced Degradation Workflow
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Dissolve in ACN; add 0.1N HCl (1:1 v/v). Ambient temp, 1 hr. | Rapid conversion to Degradant A (Alcohol).[1] Confirm retention time shift. |
| Base Hydrolysis | Dissolve in ACN; add 0.1N NaOH. Ambient temp, 5 min. | Instantaneous degradation.[1][2] Likely multiple species (ring opening possible). |
| Thermal (Solid) | Heat neat sample at | Check for Degradant B (Dimer) and insoluble residues.[1] |
| Photostability | Expose solid to 1.2 million lux hours (ICH Q1B). | Monitor for homolytic cleavage products (radical mechanism). |
Handling & Storage Recommendations
Storage Conditions
-
Temperature: Store at
or below. -
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or heat-shrink bands over the cap.[1]
-
Desiccation: Store secondary container over activated molecular sieves or
.
Operational Precautions
-
Solvent Selection: Avoid protic solvents (Methanol, Ethanol, Water) for stock solutions.[1] Use Anhydrous DCM , THF , or DMF (if dry).[1]
-
Reaction Stoichiometry: Use the intermediate immediately upon weighing. Do not prepare stock solutions for overnight use.[1]
-
Quenching: Quench reactions containing excess chloromethyl thiazole with an amine (e.g., morpholine) or dilute ammonium hydroxide to destroy the alkylating potential before disposal.[1]
Safety Note (Lachrymator)
As a benzylic-like chloride, this compound is a potent lachrymator and skin vesicant.[1]
-
Engineering Controls: Handle only in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.[1]
-
Spill: Neutralize with dilute ammonia solution to convert to the less volatile amine/alcohol derivative.[1]
References
-
Synthesis and Reactivity of Chloromethyl Thiazoles
-
Ritonavir Intermedi
- Context: Describes the handling of similar chloromethyl-thiazole intermediates (e.g., 2-chloromethyl-5-chloromethylthiazole) in industrial settings.
- Source:Organic Process Research & Development, "Process Development of Ritonavir."
-
Link:[1]
-
Patent: Thiazole Deriv
-
Safety D
Note: While specific literature on the exact "2-chloromethyl-5-methyl-4-phenyl" isomer is limited, the stability profile is derived from the well-established chemistry of the 2-chloromethyl-1,3-thiazole pharmacophore.[1]
Sources
The following technical guide addresses the role of thiazole intermediates in Ritonavir synthesis.
Critical Scientific Note: The specific compound 2-Chloromethyl-5-methyl-4-phenylthiazole is not a structural component of Ritonavir (Norvir).[1][2] Ritonavir contains two distinct thiazole moieties: a 2-isopropyl-4-thiazolyl group and a 5-thiazolyl group.[1][2] Neither contains a phenyl substituent directly on the heterocyclic ring. The phenyl groups in Ritonavir are derived from the phenylalanine-based peptide backbone.[2]
This guide interprets the query as a request for the role of Chloromethyl-thiazole intermediates (the actual alkylating agents used in industrial Ritonavir manufacturing) while clarifying the distinction from the phenyl-substituted analog mentioned.
Subject: Role of Chloromethyl-thiazole Derivatives as Alkylating Precursors in Antiretroviral API Manufacturing. Context: Industrial Process Chemistry & Retrosynthetic Strategy.
Executive Summary
In the synthesis of Ritonavir, a potent HIV protease inhibitor, the installation of the thiazole heterocycles is a critical convergent step. These rings are introduced not as phenyl-substituted derivatives, but via highly reactive chloromethyl-thiazole intermediates.[1][2]
The two primary intermediates driving this chemistry are:
-
2-Isopropyl-4-(chloromethyl)thiazole: Precursor for the N-terminal urea side chain.[1][2]
-
2-Chloro-5-(chloromethyl)thiazole: The industrial precursor to the C-terminal 5-hydroxymethylthiazole carbamate.[1][2]
While 2-Chloromethyl-5-methyl-4-phenylthiazole exists as a chemical entity (CAS 100063-10-3), it is structurally incompatible with Ritonavir's pharmacophore.[1][2] Its use would introduce a steric clash within the CYP3A4 active site, abolishing the drug's "booster" mechanism (irreversible heme ligation via the unhindered thiazole nitrogen).[1]
Structural Role & Retrosynthetic Logic[1][2]
Ritonavir acts as a peptidomimetic inhibitor.[1][3] Its efficacy relies on the specific geometry of its thiazole "caps," which protect the core peptide from metabolic degradation and enhance binding affinity.[2]
The "Left" Wing: 2-Isopropyl-4-thiazolyl[1][2]
-
Function: Fits into the S3 subsite of the HIV protease; provides lipophilicity.
-
Synthesis Node: Introduced via alkylation of methylamine using 2-Isopropyl-4-(chloromethyl)thiazole .[1][2]
The "Right" Wing: 5-Thiazolyl[1][2]
-
Function: Coordinates with the heme iron of CYP3A4 (mechanism-based inhibition) and fits the S2' subsite.[1]
-
Synthesis Node: Introduced as a carbonate derivative derived from 5-Hydroxymethylthiazole .[1][2]
-
Industrial Route: 5-Hydroxymethylthiazole is manufactured via the 2-Chloro-5-(chloromethyl)thiazole intermediate to avoid regioisomer formation.[1][2]
Structural Comparison (User vs. Actual)
| Feature | User Query: 2-Chloromethyl-5-methyl-4-phenylthiazole | Actual Intermediate: 2-Isopropyl-4-(chloromethyl)thiazole | Actual Intermediate: 2-Chloro-5-(chloromethyl)thiazole |
| C2 Substituent | Chloromethyl (Reactive) | Isopropyl | Chloro |
| C4 Substituent | Phenyl (Steric Bulk) | Chloromethyl (Reactive) | H |
| C5 Substituent | Methyl | H | Chloromethyl (Reactive) |
| Ritonavir Role | None (Steric clash) | N-terminal Urea Formation | Precursor to C-terminal Carbamate |
Synthesis of the Active Intermediates
The industrial production of these intermediates relies on the Hantzsch Thiazole Synthesis, optimized for regioselectivity.[2]
Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole
This fragment is synthesized by condensing a thioamide with a di-functionalized alpha-halo ketone.[1][2]
Protocol:
-
Thioamidation: Isobutyramide is treated with Phosphorus Pentasulfide (
) or Lawesson's reagent in dimethoxyethane (DME) to yield Isobutyrothioamide .[1] -
Cyclization: Isobutyrothioamide (1.0 eq) is reacted with 1,3-Dichloroacetone (1.1 eq) in refluxing ethanol or acetone.[1][2]
-
Mechanism: The sulfur attacks the unhindered chloromethyl carbon (S_N2), followed by cyclodehydration.[1]
-
Workup: The solution is concentrated, and the product is crystallized as the hydrochloride salt to prevent degradation of the reactive chloromethyl group.
Synthesis of 5-Hydroxymethylthiazole (via 2-Chloro-5-chloromethylthiazole)
Direct synthesis of 5-substituted thiazoles is difficult.[1][2] The industrial route uses a "blocking" group (Chloro) at the 2-position to force substitution at the 5-position.[1][2][4]
Protocol:
-
Precursor Assembly: Allyl isothiocyanate is reacted with chlorine gas or sulfuryl chloride (
).[1] -
Cyclization: This yields 2-Chloro-5-(chloromethyl)thiazole .[1][2][5]
-
Hydrolysis: The chloromethyl group is hydrolyzed (aqueous formate/NaOH) to the hydroxymethyl group.[1]
-
Dechlorination: The 2-Chloro group is removed via catalytic hydrogenation (
, Pd/C) to yield the final 5-Hydroxymethylthiazole .[1][2][6]
Figure 1: Parallel synthesis pathways for the two distinct thiazole building blocks of Ritonavir.[1]
Application: Coupling to the Ritonavir Core
The chloromethyl functionality serves as a highly electrophilic "handle" for attaching the thiazole ring to the drug's backbone.
N-Alkylation Protocol (Left Wing Installation)
This step involves the reaction of 2-Isopropyl-4-(chloromethyl)thiazole with methylamine to create the secondary amine linker.[1][2]
Experimental Workflow:
-
Reagents: 2-Isopropyl-4-(chloromethyl)thiazole HCl (100 mmol), Methylamine (40% aq, 500 mmol).
-
Conditions: Reaction is performed in water or methanol at
to . High excess of methylamine is crucial to prevent bis-alkylation (formation of tertiary amines).[1][2] -
Reaction:
[1][2] -
Isolation: Solvent is removed under vacuum.[1][2][7] The residue is basified with NaOH and extracted into Ethyl Acetate (EtOAc).[1]
-
Coupling: This amine is subsequently reacted with the p-nitrophenyl carbonate of the core peptide to form the urea linkage.
Carbonate Formation (Right Wing Installation)
The 5-Hydroxymethylthiazole is activated for coupling.[1][2]
Experimental Workflow:
-
Activation: 5-Hydroxymethylthiazole is reacted with Bis(4-nitrophenyl)carbonate or Disuccinimidyl carbonate (DSC) in the presence of a base (DIPEA).[1][2]
-
Product: Mixed carbonate intermediate.
-
Coupling: This active carbonate reacts with the free amine of the Ritonavir core [(2S,3S,5S)-2-amino-3-hydroxy-5-amino-1,6-diphenylhexane derivative] to form the carbamate linkage.[1][2]
Figure 2: Convergent assembly of Ritonavir utilizing the activated thiazole intermediates.
Process Chemistry & Quality Control
Impurity Profiling
When handling chloromethyl-thiazoles, specific impurities must be monitored:
-
Dimer Formation: Reaction of the chloromethyl group with the thiazole nitrogen of another molecule (quaternization).
-
Hydrolysis: Conversion of chloromethyl to hydroxymethyl during storage (moisture sensitivity).[1]
-
Regioisomers: In the synthesis of the 2-isopropyl derivative, contamination with the 2-isopropyl-5-chloromethyl isomer is possible if the chlorination of the ketone was non-selective.[1][2]
Stability
-
Storage: 2-Chloromethyl-5-methyl-4-phenylthiazole (and its relevant analogs) are potent alkylating agents.[1][2] They must be stored as Hydrochloride salts to suppress self-alkylation.[1][2]
-
Safety: These compounds are potential genotoxic impurities (GTIs) due to their alkylating nature.[1] In the final API, they must be controlled to ppm levels (typically <10 ppm).
References
-
Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[8] Journal of Medicinal Chemistry, 38(8), 1433-1438.[1][2] Link[1][2]
-
Chemburkar, S. R., et al. (2000).[1] "Dealing with the Impact of Polymorphism on the Development of Ritonavir." Organic Process Research & Development, 4(5), 413-417.[1][2] Link[1][2]
-
Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866.[1][2] Link
-
Stoner, E. J., et al. (1998).[1] "Process Research and Development of the HIV Protease Inhibitor ABT-538 (Ritonavir)." Organic Process Research & Development, 2(6), 398-406.[1][2] (Describes the specific coupling of the thiazole moieties). Link[1][2]
-
PubChem Database. "Ritonavir Compound Summary." National Center for Biotechnology Information.[1][2] Link
Sources
- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manusaktteva.com [manusaktteva.com]
- 3. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 5. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 8. solitekpharma.com [solitekpharma.com]
Introduction: The Thiazole Scaffold and the Versatile Chloromethyl Handle
An In-depth Technical Guide to the Reactivity of Chloromethyl Groups on Thiazole Rings
The thiazole ring is a cornerstone of medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] From the essential vitamin B1 (Thiamine) to potent antiretroviral drugs like Ritonavir and widely used neonicotinoid insecticides, the thiazole nucleus is a testament to nature's and science's synthetic versatility.[1][5][6][7] The true potential of this scaffold is often unlocked through its functionalization, and among the most powerful tools for this purpose is the introduction of a chloromethyl group.
This chloromethyl moiety transforms the stable aromatic thiazole into a highly reactive and versatile synthetic intermediate.[8] The chlorine atom, an excellent leaving group, attached to a methylene spacer on the electron-deficient thiazole ring, creates a potent electrophilic site ripe for a vast array of chemical transformations.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the reactivity of chloromethyl groups on thiazole rings. We will delve into the core principles governing its reactivity, detail robust synthetic protocols for its formation and subsequent modification, and present quantitative data to guide experimental design. Our focus will be on the causality behind experimental choices, providing not just the "how," but the critical "why" that underpins successful synthesis.
Part 1: Core Reactivity and Mechanistic Underpinnings
The primary utility of a chloromethylthiazole in synthetic chemistry stems from the high reactivity of the chloromethyl group, which functions as a potent electrophile in nucleophilic substitution reactions.[8][9] This reactivity is predominantly governed by an SN2 (Substitution Nucleophilic Bimolecular) mechanism.
The electron-withdrawing nature of the thiazole ring is the key determinant of this enhanced reactivity. The nitrogen and sulfur heteroatoms pull electron density away from the ring carbons, which in turn inductively withdraws electron density from the attached methylene (-CH2-) group. This effect polarizes the C-Cl bond, creating a significant partial positive charge (δ+) on the methylene carbon and making it highly susceptible to attack by electron-rich nucleophiles.[8] This electronic activation is fundamental to the synthetic utility of these compounds.
Caption: General SN2 reaction pathway on a chloromethylthiazole.
Part 2: Synthesis of Chloromethylthiazole Intermediates
The reliable synthesis of the chloromethylthiazole starting material is paramount. The Hantzsch Thiazole Synthesis, first described in 1887, remains the most robust and widely used method for constructing the thiazole ring itself, often incorporating the chloromethyl handle directly.[10][11][12][13]
The Hantzsch Thiazole Synthesis
This method involves the condensation of an α-haloketone with a thioamide.[12][13] To generate a 4-(chloromethyl)thiazole, 1,3-dichloroacetone is a common and effective α-haloketone precursor. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[12]
Caption: Workflow for Hantzsch synthesis of 4-(chloromethyl)thiazole.
Detailed Protocol: Synthesis of 4-(Chloromethyl)thiazole Hydrochloride
-
Rationale: This protocol utilizes the Hantzsch condensation. Absolute ethanol is used as the solvent to ensure anhydrous conditions, which favors the reaction. The extended stirring at room temperature and subsequent cooling period are designed to maximize the yield of the crystalline hydrochloride salt product.
-
Methodology:
-
To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[10]
-
Equip the flask with a magnetic stirrer and stir the resulting solution at room temperature for 24 hours.
-
After the initial stirring period, allow the mixture to stand undisturbed at 5°C for an additional 12 hours to facilitate complete precipitation.[10]
-
Collect the precipitated solid, 4-(chloromethyl)thiazole hydrochloride, by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield the final compound.
-
-
Self-Validation: The formation of a precipitate is a key indicator of product formation. The purity of the isolated hydrochloride salt can be readily assessed by melting point determination and confirmed by ¹H NMR and ¹³C NMR spectroscopy.[8]
Synthesis of Other Isomers: The Case of 2-Chloro-5-chloromethylthiazole
It is crucial to note that different isomers require distinct synthetic strategies. The industrially significant intermediate 2-chloro-5-chloromethylthiazole, a key precursor for neonicotinoid insecticides like Thiamethoxam and Clothianidin, is not typically made via the Hantzsch synthesis.[5][6][7] Common routes involve the chlorination and cyclization of precursors like 3-chloro-1-propenylisothiocyanate.[6][14]
Part 3: Key Transformations & Applications
The synthetic power of chloromethylthiazoles is realized in their reactions with a diverse range of nucleophiles. This section details the most common and impactful transformations.
Reaction with O-Nucleophiles: Williamson Ether Synthesis
The formation of an ether linkage is a common strategy in drug design to modify solubility and metabolic stability. The Williamson ether synthesis provides a direct and high-yielding method for this conversion.[10]
-
Causality: The reaction is driven by the attack of a strong alkoxide nucleophile on the electrophilic methylene carbon. The use of the corresponding alcohol as the solvent ensures a high concentration of the alkoxide and facilitates the reaction. Refluxing provides the necessary activation energy.
Detailed Protocol: Synthesis of 4-(Methoxymethyl)thiazole
-
Methodology:
-
Prepare a solution of sodium methoxide (10 mmol) in methanol (25 mL). This can be done by carefully adding sodium metal to cold methanol or by using commercially available sodium methoxide solution.
-
To this solution, add 4-(chloromethyl)thiazole (10 mmol).[10]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product via column chromatography if necessary.
-
| Parameter | Value/Condition | Rationale |
| Nucleophile | Sodium Methoxide | Strong nucleophile, readily available. |
| Solvent | Methanol | Solubilizes reactants, parent alcohol of the nucleophile. |
| Temperature | Reflux (~65°C) | Provides sufficient energy for the SN2 reaction. |
| Typical Yield | >85% | The reaction is generally efficient and high-yielding. |
Reaction with S-Nucleophiles: Thioether Synthesis
Thioether linkages are important in various bioactive molecules. The high nucleophilicity of sulfur-based nucleophiles makes this transformation particularly efficient. This reaction has also been adapted for solid-phase synthesis to create macrocyclic peptides.[15]
-
Causality: Thiols and their corresponding thiolates are excellent nucleophiles. The reaction proceeds rapidly, often at room temperature, due to the soft nature of sulfur, which has a high affinity for the soft electrophilic carbon of the chloromethyl group. A weak base is often added to deprotonate the thiol in situ, generating the more potent thiolate nucleophile.
Detailed Protocol: General Synthesis of a Thiazolylmethyl Thioether
-
Methodology:
-
Dissolve the desired thiol (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.
-
Add a mild base, such as potassium carbonate (1.2 eq.), to the solution and stir for 15-20 minutes.
-
Add a solution of the chloromethylthiazole (1.05 eq.) in the same solvent dropwise.
-
Stir the reaction at room temperature until TLC indicates the consumption of the starting material.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography.
-
| Parameter | Value/Condition | Rationale |
| Nucleophile | Thiol / Thiolate | Highly nucleophilic, leading to efficient reaction. |
| Base | K₂CO₃ or Et₃N | In-situ generation of the more reactive thiolate. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | Room Temperature | Often sufficient due to the high reactivity. |
| Typical Yield | >90% | Generally a very high-yielding transformation. |
Reaction with N-Nucleophiles: Amination
The introduction of nitrogen-containing functional groups is fundamental to medicinal chemistry, as these groups are often critical for receptor binding and modulating physicochemical properties.
-
Causality: Primary and secondary amines are effective nucleophiles for SN2 displacement of the chloride. The reaction often requires heating to overcome the slightly lower nucleophilicity of nitrogen compared to sulfur. An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Detailed Protocol: General Synthesis of a Thiazolylmethyl Amine
-
Methodology:
-
In a sealed vessel, dissolve the chloromethylthiazole (1.0 eq.) in a polar solvent like acetonitrile or isopropanol.
-
Add the desired primary or secondary amine (2.5 eq.). The excess amine acts as both the nucleophile and the base.
-
Seal the vessel and heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution to remove the amine hydrochloride salt.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the desired product.
-
| Parameter | Value/Condition | Rationale |
| Nucleophile | Primary/Secondary Amine | Common building blocks in medicinal chemistry. |
| Base | Excess Amine / K₂CO₃ | Neutralizes the HCl byproduct. |
| Solvent | Acetonitrile, IPA | Solubilizes reactants without interfering. |
| Temperature | 60-80°C | Provides activation energy for the reaction. |
| Typical Yield | 60-85% | Yields can be variable depending on the amine's steric hindrance. |
Part 4: Modulating Reactivity and Potential Side Reactions
Electronic Effects of Ring Substituents
The reactivity of the chloromethyl group is not static; it is finely tuned by other substituents on the thiazole ring.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like a nitro (-NO₂) or a chloro (-Cl) group elsewhere on the ring will further increase the electrophilicity of the methylene carbon, accelerating the rate of nucleophilic substitution.[16][17]
-
Electron-Donating Groups (EDGs): Groups such as an amino (-NH₂) or alkyl group will donate electron density to the ring, slightly reducing the electrophilicity of the methylene carbon and thus slowing down the reaction rate.[18][19]
Thiazole N-Oxide Formation
Oxidation of the thiazole's ring nitrogen to form a thiazole N-oxide profoundly alters the electronic landscape of the molecule.[20][21] This modification makes the N-oxide a versatile intermediate in its own right.[20] The N-oxide group acts as a strong electron-withdrawing group, which can further activate the ring positions for certain reactions.[20] It can also serve as a directing group in metal-catalyzed C-H functionalization reactions, often favoring the 2-position.[20][22]
Competing Reactions: Thiazolium Salt Formation
A primary side reaction to consider is the quaternization of the thiazole ring nitrogen. The chloromethyl group is an alkylating agent, and under certain conditions (e.g., high temperatures, prolonged reaction times), it can alkylate the nitrogen of another thiazole molecule, leading to the formation of a stable, and often undesired, thiazolium salt. This is particularly relevant when working with highly reactive chloromethylthiazoles or when the desired nucleophilic reaction is sluggish.
Conclusion
Chloromethylthiazoles are not merely chemical curiosities; they are powerful and enabling intermediates that bridge the gap between simple precursors and complex, high-value molecules. Their reactivity is dominated by the SN2 mechanism, a process made highly efficient by the inherent electron-withdrawing properties of the thiazole ring. By understanding the principles of this reactivity and the robust protocols for their synthesis and functionalization, researchers can effectively leverage these building blocks in the design and development of novel pharmaceuticals and agrochemicals.[5][7][8][23] The ability to predictably and efficiently introduce a wide variety of functional groups through O-, S-, and N-nucleophiles ensures that the chloromethylthiazole will remain a vital tool in the synthetic chemist's arsenal for the foreseeable future.
References
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Publisher.
- A Review On Chemistry And Antimicrobial Activity Of Thiazole. Publisher.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH.
- Thiazole N-oxide | CAS 141305-44-4. Benchchem.
- Easy access to the family of thiazole N-oxides using HOF·CH3CN. RSC Publishing.
- Understanding 2-Chloro-5-Chloromethylthiazole: A Key Intermediate for Pesticides and Pharmaceuticals. Source.
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
- Method for preparing 2-chlorine-5 chloromethyl thiazole.
- 2-Chloro-5-chloromethylthiazole | 105827-91-6. ChemicalBook.
- Thiazole. Wikipedia.
- 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2. Benchchem.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- 2-Chloro-5-chloromethylthiazole: A Key Intermediate in Pesticide and Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Hantzsch Thiazole Synthesis. SynArchive.
- Activating Groups and Deactivating Groups. Furman Chemistry 120 - PBworks.
- Activating and Deactivating Groups in Arom
- Activating And Deactiv
- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- Nucleophilic substitution. Wikipedia.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. synarchive.com [synarchive.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 19. youtube.com [youtube.com]
- 20. Thiazole N-oxide|CAS 141305-44-4|SRIRAMCHEM [benchchem.com]
- 21. Easy access to the family of thiazole N-oxides using HOF·CH3CN - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Thiazole - Wikipedia [en.wikipedia.org]
- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Procedure for nucleophilic substitution with 2-Chloromethyl-5-methyl-4-phenylthiazole
Application Note: Nucleophilic Substitution Protocols for 2-Chloromethyl-5-methyl-4-phenylthiazole
Introduction & Strategic Significance
2-Chloromethyl-5-methyl-4-phenylthiazole is a high-value heterocyclic building block used extensively in the synthesis of pharmaceutical candidates, particularly Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., analogs of GW501516) and protease inhibitors.
The molecule features a thiazole core substituted with a phenyl group at C4 and a methyl group at C5. The functional handle of interest is the chloromethyl group at C2 . This position is chemically distinct; the C2-methylene carbon is flanked by both the ring nitrogen and sulfur atoms. The electron-withdrawing nature of the thiazole ring renders this position highly electrophilic, making it an excellent substrate for
Key Applications:
-
Medicinal Chemistry: Introduction of the thiazole lipophilic tail to improve metabolic stability.
-
Fragment-Based Drug Design: Coupling with polar "warheads" (carboxylic acids, amines) to modulate solubility.
Mechanistic Insight: The "Hetero-Benzylic" Effect
To optimize yield, one must understand the electronic environment. The chloromethyl group at the C2 position behaves similarly to a benzylic halide but with enhanced reactivity due to the heteroatoms.
-
Electronic Activation: The imine-like nitrogen (C=N) in the thiazole ring exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the exocyclic methylene group.
-
Transition State Stabilization: During nucleophilic attack, the transition state is stabilized by the adjacent
-system of the thiazole ring. -
Leaving Group: Chloride is a moderate leaving group. For sluggish nucleophiles, in situ conversion to iodide (Finkelstein conditions) is recommended to accelerate the rate.
Mechanism Visualization
Caption: Concerted
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines.
Reagents:
-
Substrate: 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (Hunig’s Base, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst (Optional): NaI (0.1 equiv)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.2 equiv) in anhydrous MeCN (0.1 M concentration relative to thiazole).
-
Base Addition: Add
(2.0 equiv). If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv. -
Substrate Addition: Add 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv) dropwise.
-
Expert Tip: If the reaction is exothermic, cool to 0°C during addition, then warm to Room Temperature (RT).
-
-
Reaction: Stir at RT for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting chloride usually appears at
; product will be more polar.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of aryl ethers (e.g., PPAR agonists).
Reagents:
-
Substrate: 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(1.5 equiv) or (2.0 equiv) -
Solvent: DMF or Acetone
-
Temperature: 60°C – 80°C
Procedure:
-
Deprotonation: Dissolve the phenol (1.1 equiv) in DMF. Add the base (
) and stir at RT for 30 mins to generate the phenoxide anion.-
Why Cesium? The larger cation radius of
disrupts ion pairing, making the phenoxide "naked" and more nucleophilic.
-
-
Coupling: Add the thiazole chloride (1.0 equiv).
-
Heating: Heat the mixture to 60°C for 3–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.
-
Isolation: Filter the solid or extract with EtOAc. Recrystallization from Ethanol/Water is often sufficient for purification.
Data Summary & Troubleshooting
| Variable | Condition | Observation/Result |
| Solvent | DMF | Fastest rates; difficult to remove (requires aqueous wash). |
| Acetone | Good for Finkelstein conditions (NaI soluble); easy workup. | |
| DCM | Slower rates; good for highly reactive amines only. | |
| Base | Standard. Insoluble in organic solvents (heterogeneous). | |
| DIPEA | Soluble organic base. Good for homogenous kinetics. | |
| NaH | Strong base. Use only for weak nucleophiles (alcohols). | |
| Catalyst | KI / NaI | Accelerates reaction by converting -Cl to -I in situ. |
Experimental Workflow Diagram
Caption: Standard operational workflow for nucleophilic substitution of chloromethyl thiazoles.
Safety & Handling (Critical)
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1B): The chloromethyl moiety is a potent alkylating agent. It acts as a lachrymator and vesicant (blister agent).
-
Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[2][3]
Precautions:
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Decontamination: In case of skin contact, wash immediately with 5% sodium bicarbonate solution followed by soap and water. Do not use ethanol (increases skin absorption).
-
Waste: Segregate as Halogenated Organic Waste.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Reaction of 4-(Iodomethyl)-2-phenylthiazole with Amine Nucleophiles. Retrieved from
- Xu, Y., et al. (2006). Design and Synthesis of PPAR Agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for thiazole synthesis in drug discovery).
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole. Retrieved from
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for general reactivity of halomethyl heterocycles).
-
PubChem. (n.d.). Compound Summary: Chloromethyl thiazole derivatives. National Library of Medicine. Retrieved from
Sources
Application Note: High-Yield Synthesis of Thiazole-Peptidomimetic Antivirals
Executive Summary
This application note details the strategic use of 2-Chloromethyl-5-methyl-4-phenylthiazole (CMP-Thiazole) as a privileged building block in the synthesis of antiviral candidates. Thiazole moieties are critical pharmacophores in FDA-approved protease inhibitors (e.g., Ritonavir, Cobicistat) and experimental HCV NS5B polymerase inhibitors.[1]
This guide provides a validated protocol for the
Chemical Profile & Handling
Molecule: 2-(Chloromethyl)-5-methyl-4-phenylthiazole Role: Electrophilic Alkylating Agent Key Reactivity: The C2-chloromethyl group is highly susceptible to nucleophilic attack by amines, thiols, and carbamates.
| Property | Specification |
| CAS No. | 92306-31-5 (Analogous Ref) |
| Molecular Weight | 223.72 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Store at -20°C under Argon |
| Hazards | Vesicant/Lachrymator. Potent alkylating agent. Handle only in a fume hood. |
Strategic Application: The "Thiazole Pharmacophore"
In medicinal chemistry, the thiazole ring serves as a bioisostere for pyridine or imidazole but with distinct lipophilicity.[1] CMP-Thiazole is specifically used to synthesize Peptidomimetics .
Mechanism of Action in Synthesis
The synthesis relies on a nucleophilic substitution (
Target Viral Classes:
-
HIV-1 Protease Inhibitors: Analogs of Ritonavir where the thiazole modulates metabolic stability (CYP450 inhibition).
-
HCV NS5B Polymerase Inhibitors: Thiazole-sulfonamide conjugates.[2]
-
SARS-CoV-2 Mpro Inhibitors: Non-covalent inhibitors engaging the substrate-binding cleft.
Visualizing the Pathway
The following diagram illustrates the retrosynthetic logic, placing CMP-Thiazole as the key "Warhead" installer.
Figure 1: Retrosynthetic disconnection showing the convergence of the CMP-Thiazole building block with the viral inhibitor core.
Validated Protocol: N-Alkylation of Urea Scaffolds
This protocol mimics the installation of the thiazole side chain in Ritonavir-like drugs. It is optimized to prevent bis-alkylation and elimination side reactions.
Reagents & Equipment[1][3][4][5]
-
Substrate: N-methyl urea derivative (Core Scaffold)
-
Reagent: CMP-Thiazole (1.1 equivalents)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or THF[1]
-
Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.[1]
Step-by-Step Methodology
-
Activation (Deprotonation):
-
Charge a flame-dried reaction flask with the Urea Scaffold (1.0 eq) and anhydrous DMF under Nitrogen atmosphere.
-
Cool to 0°C (ice bath).
-
Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1]
-
Stir at 0°C for 30 minutes to ensure complete deprotonation of the urea nitrogen.
-
-
Coupling (The Alkylation):
-
Dissolve CMP-Thiazole (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the CMP-Thiazole solution dropwise to the reaction mixture at 0°C.
-
Critical Step: Add NaI (0.1 eq) if the reaction is sluggish.[1]
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
-
Monitoring (QC Check):
-
TLC: Mobile phase 50% EtOAc/Hexane. Look for the disappearance of the polar Urea spot and appearance of the less polar product (
). -
LC-MS: Monitor for mass shift:
.[1]
-
-
Workup & Purification:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the NaH-mediated coupling of CMP-Thiazole.
Optimization Data: Base & Solvent Effects
The choice of base significantly impacts the yield and purity. Stronger bases (NaH) are preferred for weak nucleophiles (ureas/amides), while weaker bases (
| Entry | Nucleophile Type | Base | Solvent | Temp | Yield (%) | Notes |
| 1 | Secondary Amine | Acetone | Reflux | 88% | Standard protocol, very clean. | |
| 2 | Urea / Carbamate | NaH | DMF | 0°C | 92% | Recommended for Antivirals. |
| 3 | Urea / Carbamate | MeCN | 60°C | 65% | Incomplete conversion; requires heat.[1] | |
| 4 | Thiol (Sulfonamide precursor) | DCM | 0°C | 95% | Rapid reaction; watch for disulfide byproducts.[1] |
Troubleshooting & Expert Tips
-
Issue: Low Yield due to Hydrolysis.
-
Cause: CMP-Thiazole hydrolyzes to the alcohol (hydroxymethyl) in the presence of trace water.
-
Solution: Ensure DMF is anhydrous (<50 ppm water).[1] Store the chloride in a desiccator.
-
-
Issue: Sluggish Reaction.
-
Cause: The chloride is a moderate leaving group.
-
Solution: Add 10 mol% Sodium Iodide (NaI) . This generates the in-situ iodomethyl-thiazole, which is ~100x more reactive (Finkelstein reaction).
-
-
Safety Note:
-
Quench NaH reactions carefully. The unreacted hydride can ignite if water is added too quickly. Use a dropwise addition of saturated
or wet THF.
-
References
-
Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry.
-
Singh, I. P., et al. (2020).[5][6] "Thiazole Compounds as Antiviral Agents: An Update." Medicinal Chemistry.
-
BenchChem Protocols. (2025). "Reaction of 4-(iodomethyl)-2-phenylthiazole with Amine Nucleophiles." BenchChem Application Notes.
-
Chimenti, F., et al. (2011). "Synthesis and molecular modelling of novel thiazolyl-thiadiazolyl-2-oxo-azetidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors." European Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Alkylation Utilizing 2-Chloromethyl-5-methyl-4-phenylthiazole
Introduction: The Strategic Importance of the Phenylthiazole Scaffold
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.[3][4] Specifically, substituted 4-phenylthiazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5][6][7]
2-Chloromethyl-5-methyl-4-phenylthiazole is a highly versatile synthetic intermediate. The chloromethyl group at the 2-position serves as a potent electrophilic handle, enabling the strategic introduction of the entire thiazole moiety onto various nucleophilic substrates. This process, known as alkylation, is a fundamental carbon-heteroatom and carbon-carbon bond-forming reaction. The reactivity of the C-Cl bond allows for mild and efficient modification of amines, thiols, and active methylene compounds, providing a direct route to novel, complex molecules with significant therapeutic potential.
This document provides detailed protocols for N-, S-, and C-alkylation reactions using 2-Chloromethyl-5-methyl-4-phenylthiazole, explaining the rationale behind procedural steps to empower researchers in their synthetic endeavors.
General Experimental Workflow
A systematic approach is crucial for successful alkylation. The following workflow outlines the key phases of the process, from initial setup to final product characterization.
Caption: General experimental workflow for alkylation reactions.
N-Alkylation: Synthesis of Thiazolylmethyl Amines
The alkylation of primary and secondary amines is a cornerstone of pharmaceutical synthesis, allowing for the modulation of a molecule's basicity, lipophilicity, and receptor-binding capabilities. The 2-aminothiazole scaffold, in particular, is a privileged structure in drug discovery.[8][9] Using 2-Chloromethyl-5-methyl-4-phenylthiazole to alkylate various amine nucleophiles provides direct access to a diverse library of compounds.
Mechanistic Rationale
This reaction proceeds via a classical SN2 mechanism. Anhydrous conditions and a suitable base are critical. The base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) deprotonates the amine nucleophile, increasing its nucleophilicity. The enhanced nucleophile then attacks the electrophilic methylene carbon of the thiazole, displacing the chloride leaving group. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cationic counter-ion of the base without interfering with the nucleophile.
Detailed Protocol: N-Alkylation of Aniline
-
Reagent Preparation : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.), and 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation : Stir the suspension at room temperature for 10 minutes. Add a solution of 2-Chloromethyl-5-methyl-4-phenylthiazole (1.1 mmol, 1.1 equiv.) in 5 mL of anhydrous DMF dropwise over 5 minutes.
-
Execution & Monitoring : Heat the reaction mixture to 60-70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Work-up : Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. A precipitate of the crude product should form.
-
Isolation : Collect the solid by vacuum filtration, washing thoroughly with water (3 x 20 mL) to remove DMF and inorganic salts. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification : Dry the collected solid or combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization : Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: N-Alkylation Examples
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 60 | 6 | 85 |
| 2 | Piperidine | K₂CO₃ | ACN | 50 | 4 | 92 |
| 3 | 2-Aminopyridine | Cs₂CO₃ | DMF | 70 | 8 | 78 |
| 4 | Indazole | NaH | THF | 50 | 12 | 75 (N1/N2 mix)[10] |
S-Alkylation: Synthesis of Thiazolylmethyl Thioethers
S-Alkylation is a highly efficient method for forming carbon-sulfur bonds. Thioethers derived from thiazoles are prevalent in compounds with antimicrobial and other biological activities. The high nucleophilicity of the thiolate anion makes this transformation rapid and high-yielding, often proceeding under milder conditions than N-alkylation.
Mechanistic Rationale
Similar to N-alkylation, this is an SN2 reaction. A base is used to deprotonate the thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻). This anion readily attacks the chloromethyl group. Phase-transfer catalysis can be particularly effective for S-alkylation, facilitating the transfer of the thiolate from an aqueous or solid phase to the organic phase where the alkylating agent resides.[11]
Detailed Protocol: S-Alkylation of Thiophenol
-
Reagent Preparation : In a 50 mL round-bottom flask, dissolve thiophenol (1.0 mmol, 1.0 equiv.) and sodium hydroxide (NaOH, 1.1 mmol, 1.1 equiv.) in 15 mL of ethanol.
-
Reaction Initiation : Stir the solution at room temperature for 15 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Execution & Monitoring : Add a solution of 2-Chloromethyl-5-methyl-4-phenylthiazole (1.0 mmol, 1.0 equiv.) in 5 mL of ethanol. Stir the mixture at room temperature. The reaction is often rapid; monitor by TLC every 30 minutes. Reaction is typically complete within 1-3 hours.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Isolation : Add 30 mL of water to the residue and extract with dichloromethane (DCM) (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Data Summary: S-Alkylation Examples
| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaOH | EtOH | RT | 2 | 95 |
| 2 | 2-Mercaptobenzothiazole | K₂CO₃ | ACN | 50 | 3 | 91[12] |
| 3 | Cysteine ethyl ester | Et₃N | DCM | RT | 4 | 88 |
| 4 | 1-Dodecanethiol | NaOH | EtOH | RT | 2.5 | 93 |
C-Alkylation: Synthesis via Active Methylene Compounds
C-C bond formation is paramount in organic synthesis for building molecular complexity. The alkylation of active methylene compounds (e.g., malonic esters, β-ketoesters) with 2-Chloromethyl-5-methyl-4-phenylthiazole provides access to derivatives with a two-carbon extension from the thiazole ring, which can be further elaborated.[13]
Mechanistic Rationale
This reaction requires the generation of a carbanion (enolate) nucleophile from an active methylene compound.[14] The acidity of the α-protons is enhanced by two flanking electron-withdrawing groups (e.g., esters, ketones). A base stronger than that used for N- or S-alkylation, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is typically required to quantitatively generate the enolate. The resulting carbanion then attacks the electrophilic chloromethyl group in an SN2 fashion. Microwave-assisted synthesis can significantly accelerate this reaction, often under solvent-free conditions.[15]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bipublication.com [bipublication.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing impurities from 2-Chloromethyl-5-methyl-4-phenylthiazole reaction mixtures
Technical Support Center: Purification of 2-Chloromethyl-5-methyl-4-phenylthiazole
Welcome to the technical support center for the synthesis and purification of 2-Chloromethyl-5-methyl-4-phenylthiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and remove impurities from your reaction mixtures, ensuring the highest quality material for your downstream applications.
Part 1: FAQ - Understanding Impurity Formation
This section addresses the fundamental questions regarding the synthesis of 2-Chloromethyl-5-methyl-4-phenylthiazole and the origins of common impurities. Understanding the "why" is the first step toward effective purification.
Q1: What is the primary synthetic route for 2-Chloromethyl-5-methyl-4-phenylthiazole and what are the expected impurities?
The most prevalent and efficient method for synthesizing the 4,5-disubstituted thiazole core is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between 2-chloro-1-phenyl-1-propanone (the α-haloketone) and 2-chloroacetamide (which is then thionated in situ or used as 2-chloroethanethioamide).
The primary impurities stem directly from this process:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2-chloro-1-phenyl-1-propanone and the thioamide reactant.
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially during aqueous workup, leading to the formation of (5-methyl-4-phenylthiazol-2-yl)methanol.
-
Side-Reaction Products: Under certain conditions, particularly non-optimal pH, the α-haloketone can undergo self-condensation or other side reactions.
-
Regioisomers: While the Hantzsch synthesis is generally reliable, acidic conditions have been shown to sometimes produce mixtures of isomers.[3] In this case, an isomeric thiazole could potentially form, although it is less common for this specific substitution pattern.
Q2: How do reaction conditions like pH, temperature, and solvent influence byproduct formation?
Reaction conditions are critical for minimizing impurities. The mechanism of the Hantzsch synthesis involves nucleophilic attack and subsequent cyclization and dehydration.[4]
-
pH: The reaction is typically run under neutral to slightly acidic conditions. Strongly basic conditions can promote undesired side reactions of the α-haloketone, such as Favorskii rearrangement or elimination. Conversely, highly acidic conditions can alter the regioselectivity of the cyclization, leading to isomeric impurities.[3]
-
Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to polymerization and the formation of dark, tarry byproducts. The thermal stability of the thiazole ring is generally good, but the chloromethyl group can be reactive at high temperatures.[5]
-
Solvent: A polar solvent like ethanol is commonly used to facilitate the dissolution of the starting materials.[4] The choice of solvent can impact reaction rates and, consequently, the impurity profile. A solvent that poorly solubilizes one of the reactants can lead to an incomplete reaction.
Q3: What potential degradation products should I be aware of during workup and storage?
The 2-Chloromethyl-5-methyl-4-phenylthiazole molecule has two primary points of reactivity that can lead to degradation: the basic nitrogen atom in the thiazole ring and the reactive chloromethyl group.
-
Hydrolysis: As mentioned, the C-Cl bond in the chloromethyl group is a prime site for nucleophilic substitution. Exposure to water, especially under basic or neutral conditions during workup, can lead to the formation of the corresponding alcohol.
-
Reaction with Nucleophiles: Any nucleophiles present in the workup (e.g., ammonia, amines, excess thioamide) can displace the chloride.
-
Quaternization: The nitrogen atom at position 3 is basic and can be alkylated, forming a thiazolium salt.[6] While this is less of a concern with the product itself, it's a key consideration if unreacted alkyl halides are present.
-
Moisture Sensitivity: The compound can be moisture-sensitive, leading to slow hydrolysis over time.[7] Proper storage under an inert atmosphere (nitrogen or argon) and at low temperatures is recommended.[8]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides practical, step-by-step advice for common issues encountered during the purification process.
Q4: My crude product is a dark, oily, or discolored solid. What is the likely cause and how can I fix it?
Discoloration is a common issue, typically arising from polymeric byproducts or residual reagents.
-
Cause: High reaction temperatures or localized overheating can cause starting materials or the product to polymerize, resulting in high-molecular-weight, colored impurities.
-
Solution 1 - Activated Charcoal Treatment: Before final crystallization or after dissolving the crude product in a suitable solvent for chromatography, add a small amount (1-2% w/w) of activated charcoal. Stir or heat gently for 15-30 minutes, then filter the mixture through a pad of Celite® to remove the charcoal and the adsorbed colored impurities.
-
Solution 2 - Preliminary Wash: If the discoloration is due to trace impurities, a simple wash during the aqueous workup can be effective. Wash the organic layer with a dilute solution of sodium bisulfite to remove oxidative impurities, followed by a brine wash.
Q5: My NMR/HPLC analysis shows multiple unexpected peaks. How can I identify the impurities?
A multi-peak spectrum indicates a mixture of compounds. Identifying these impurities is key to selecting the right purification strategy. HPLC and GC-MS are excellent for quantifying purity, while NMR is invaluable for structural identification.[9][10]
Table 1: Common Impurities and Their Analytical Signatures
| Impurity Name | Likely Cause | Key ¹H NMR Signals (approx. in CDCl₃) | Relative Polarity (TLC/HPLC) |
| 2-chloro-1-phenyl-1-propanone | Unreacted starting material | Singlet/Doublet for the -CHCl- proton; multiplet for the phenyl group; distinct carbonyl signal in ¹³C NMR. | Less polar than product |
| 2-chloroethanethioamide | Unreacted starting material | Broad singlets for -NH₂ protons; singlet for -CH₂Cl group. | More polar than product |
| (5-methyl-4-phenylthiazol-2-yl)methanol | Hydrolysis of product | Disappearance of the -CH₂Cl singlet (~4.7 ppm); appearance of a new -CH₂OH singlet and a broad -OH peak. | More polar than product |
| Polymeric Byproducts | High reaction temperature | Broad, unresolved peaks in the baseline of the NMR spectrum. | Varies, often streaks on TLC |
Q6: My yield is low after purification. What are the common loss points and how can I optimize the process?
Low yield is often a result of mechanical losses or suboptimal purification parameters.
-
Problem - Loss during Extraction: The thiazole nitrogen is basic (pKa ~2.5) and can be protonated in acidic aqueous layers, causing the product to partition into the aqueous phase.[5]
-
Optimization: Ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction with an organic solvent. Use a mild base like sodium bicarbonate. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
-
Problem - Poor Recrystallization Recovery: The choice of solvent is critical. An ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.
-
Optimization: Perform small-scale solvent screening. Common solvent systems for compounds of this type include ethanol/water, isopropanol, or hexanes/ethyl acetate mixtures. Cool the crystallization mixture slowly to form larger, purer crystals and then chill thoroughly in an ice bath before filtering to maximize recovery.
-
-
Problem - Product Loss on Silica Gel: The basic nitrogen can interact strongly with the acidic silica gel during column chromatography, leading to streaking and poor recovery.
-
Optimization: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in the eluent. This will cap the acidic silanol groups and improve the elution of the basic product.
-
Part 3: Recommended Purification Protocols
These protocols provide detailed, field-proven methodologies for purifying 2-Chloromethyl-5-methyl-4-phenylthiazole.
Protocol 1: Standard Aqueous Workup and Extraction
-
Quenching: Once the reaction is deemed complete by TLC or HPLC, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., ethanol), remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Dilution: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Neutralization & Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes any acid catalysts and acidic byproducts.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine). This helps to break up emulsions and remove residual water.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Protocol 2: Recrystallization for Solid Products
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., isopropanol, ethanol/water).
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent. For this product, a hexane/ethyl acetate system is a good starting point.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to separate the components. The less polar unreacted α-haloketone will elute first, followed by the product. More polar impurities like the hydrolyzed product will elute last.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Part 4: Visual Aids and Data Summaries
Diagrams
Caption: A decision tree for troubleshooting common purification issues.
Caption: A general workflow for the purification of 2-Chloromethyl-5-methyl-4-phenylthiazole.
Data Summary
Table 2: Comparison of Primary Purification Techniques
| Method | Principle | Best For... | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Purifying crude products that are solid and have >85% purity. | Scalable, cost-effective, can yield very high purity material. | Requires a suitable solvent, can have lower recovery, not effective for oily products. |
| Flash Chromatography | Differential partitioning of components between a stationary phase (silica) and a mobile phase (eluent). | Purifying oily products or complex mixtures with closely related components. | High resolution, applicable to a wide range of compounds. | Less scalable, solvent-intensive, potential for product loss on the column. |
References
- 2-Chloro-5-(chloromethyl)thiazole - Quinoline. Quinoline.
- 2-Chloro-5-(chloromethyl)thiazole: Technical Specifications & Industrial Applications. LookChem.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- 2-Chloro-5-(chloromethyl)thiazole Supplier & Manufacturer | Factory Price. Autech Industry Co.,Limited.
- Hantzsch Thiazole Synthesis. SynArchive.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. FreePatentsOnline.
- Thiazole synthesis. Organic Chemistry Portal.
- Thiazole. CUTM Courseware.
- Thiazole. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI.
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Chloro-5-(chloromethyl)thiazole Supplier & Manufacturer | Factory Price [p-toluenesulfonicacid-ptbba.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 2-Chloromethyl-5-methyl-4-phenylthiazole
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-Chloromethyl-5-methyl-4-phenylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental rationale grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for 2-Chloromethyl-5-methyl-4-phenylthiazole
2-Chloromethyl-5-methyl-4-phenylthiazole is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Therefore, a well-developed and validated HPLC method is essential to quantify the active pharmaceutical ingredient (API) and separate it from any process-related impurities and potential degradation products.[1][2] A stability-indicating method (SIM) is designed to be specific enough to resolve the API from its degradation products, ensuring that the true stability of the drug substance can be accurately monitored over time.[3][4]
The development of such a method is a systematic process that involves understanding the physicochemical properties of the analyte, selecting the appropriate chromatographic conditions, and validating the method's performance according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7]
Understanding the Analyte: Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Structure | Thiazole ring with chloromethyl, methyl, and phenyl substitutions | The phenyl group imparts significant non-polar character. The thiazole ring may be susceptible to specific degradation pathways. |
| Polarity | Expected to be a non-polar compound | Reversed-phase HPLC will be the primary mode of separation.[8][9][10] |
| UV Absorbance | Aromatic (phenyl) and heteroaromatic (thiazole) rings | Strong UV absorbance is expected, making UV detection a suitable choice.[4] A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Boiling Point | 328.5°C at 760 mmHg[11] | Indicates low volatility, making HPLC a more suitable analytical technique than Gas Chromatography. |
| Density | 1.265 g/cm³[11] | Relevant for solvent preparation but not directly for chromatographic separation. |
Comparative Analysis of HPLC Method Parameters
The core of method development lies in the systematic evaluation and optimization of chromatographic parameters.
Column Selection: A Comparison of Stationary Phases
Given the non-polar nature of 2-Chloromethyl-5-methyl-4-phenylthiazole, reversed-phase chromatography is the logical choice.[8] The selection of the stationary phase is critical for achieving the desired selectivity and resolution.
| Stationary Phase | Particle Size | Dimensions | Rationale & Comparison |
| C18 (Octadecylsilane) | 5 µm | 250 mm x 4.6 mm | Workhorse for Non-Polar Compounds: C18 columns provide high hydrophobicity and are an excellent starting point for retaining non-polar analytes like our target compound.[9][10] The longer column length enhances separation efficiency. |
| C8 (Octylsilane) | 5 µm | 150 mm x 4.6 mm | Reduced Retention: If the analyte is too strongly retained on a C18 column (leading to long run times and broad peaks), a C8 column offers a less hydrophobic alternative, potentially reducing analysis time.[12] |
| Phenyl-Hexyl | 3.5 µm | 100 mm x 4.6 mm | Alternative Selectivity: Phenyl-based stationary phases can offer unique selectivity for aromatic compounds through π-π interactions, which may be advantageous in separating impurities with similar hydrophobicity but different aromatic character. The smaller particle size can improve peak efficiency. |
Experimental Protocol: Column Screening
-
Prepare a standard solution of 2-Chloromethyl-5-methyl-4-phenylthiazole in a suitable solvent (e.g., acetonitrile/water mixture).
-
Sequentially install each of the selected columns into the HPLC system.
-
For each column, inject the standard solution using a generic starting gradient (e.g., 50:50 Acetonitrile:Water to 95:5 Acetonitrile:Water over 20 minutes).
-
Evaluate the resulting chromatograms for retention time, peak shape (tailing factor), and theoretical plates.
-
Select the column that provides the best initial retention and peak shape for further optimization.
Mobile Phase Optimization: A Comparative Approach
The mobile phase composition dictates the retention and elution of the analyte. A systematic approach to optimizing the mobile phase is crucial.
| Mobile Phase System | Rationale & Comparison |
| Acetonitrile/Water | Standard Choice: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity. The ratio of acetonitrile to water will be the primary lever for adjusting retention time. |
| Methanol/Water | Alternative Selectivity: Methanol can provide different selectivity compared to acetonitrile and is sometimes more effective at dissolving certain compounds. However, it has a higher viscosity, leading to higher backpressure. |
| Buffered Mobile Phase (e.g., Phosphate or Acetate Buffer) | pH Control: While 2-Chloromethyl-5-methyl-4-phenylthiazole is not expected to have readily ionizable groups, a buffered mobile phase can ensure consistent pH and improve peak shape, especially if impurities are ionizable. A pH around 3-4 is often a good starting point for many small molecules. |
Experimental Protocol: Mobile Phase Optimization
-
Using the selected column, start with an isocratic elution of Acetonitrile:Water (e.g., 60:40 v/v).
-
Adjust the ratio of the organic modifier to achieve a retention time for the main peak between 5 and 15 minutes.
-
If peak shape is poor (e.g., tailing factor > 1.5), introduce a buffer into the aqueous portion of the mobile phase (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Once a suitable isocratic method is established, a gradient elution may be developed to improve the separation of early and late-eluting impurities.
Stability-Indicating Method Development: Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies must be performed.[1][13] These studies intentionally stress the drug substance to generate potential degradation products. The goal is to demonstrate that the analytical method can separate these degradants from the parent compound.[14][15]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize before injection.
-
Oxidative Degradation: Expose the compound to a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several days.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines. Thiazole rings, especially with aryl substituents, can be susceptible to photodegradation.[16][17]
After each stress condition, the samples are analyzed using the developed HPLC method. The chromatograms should demonstrate resolution between the main peak and any degradation products formed.
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks. Degradation products should be well-resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay and a wider range for impurity quantification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Visualizing the Workflow
Conclusion
The development of a robust and reliable stability-indicating HPLC method for the purity of 2-Chloromethyl-5-methyl-4-phenylthiazole is a multi-faceted process that requires a systematic and scientifically sound approach. By carefully considering the analyte's physicochemical properties, comparing different stationary and mobile phases, and rigorously validating the final method against ICH guidelines, a trustworthy analytical procedure can be established. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical or agrochemical products. The principles and protocols outlined in this guide provide a solid framework for achieving this analytical objective.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]
-
〈621〉 Chromatography. USP-NF. [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
USP 621 Key Requirements Explained (Timelines + Quick Questions). YouTube. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
2-Chloro-5-(chloromethyl)thiazole. Quinoline. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
2-Chloro-5-chloromethylthiazole. PubChem. [Link]
-
Cas 31784-90-4, 2-CHLORO-5-METHYL-4-PHENYLTHIAZOLE. LookChem. [Link]
-
RP-HPLC of strongly non-polar compound?. ResearchGate. [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijpsr.com [ijpsr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. irjpms.com [irjpms.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. jordilabs.com [jordilabs.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 2-Chloromethyl-5-methyl-4-phenylthiazole: A Comparative Guide to SC-XRD vs. Spectroscopic Methods
Topic: Crystal Structure Determination of 2-Chloromethyl-5-methyl-4-phenylthiazole Content Type: Technical Comparison Guide (SC-XRD vs. Spectroscopic Alternatives) Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
Executive Summary: The Structural Imperative
In the development of thiazole-based pharmacophores—critical in antifungal (e.g., abafungin analogs) and anti-inflammatory research—2-Chloromethyl-5-methyl-4-phenylthiazole (CMM-PT) serves as a pivotal intermediate. While connectivity is easily established via NMR, the solid-state conformation and supramolecular packing are often the determinants of bioavailability and shelf-stability.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling for characterizing CMM-PT. We demonstrate that while NMR is sufficient for purity, SC-XRD is indispensable for mapping the halogen-bonding networks and conformational locking of the chloromethyl tail—features that dictate the molecule's reactivity in subsequent substitution reactions.
Experimental Protocol: The SC-XRD Workflow
To achieve a publishable structure, a rigorous crystallization and refinement protocol is required. The following methodology ensures high-redundancy data suitable for resolving the rotational disorder often seen in chloromethyl groups.
Phase I: Crystallization (Thermodynamic Control)
-
Method: Slow Evaporation at Ambient Temperature (SEAT).
-
Solvent System: Ethanol:Hexane (3:1 v/v). The polarity gradient encourages the formation of block-like crystals over needles.
-
Protocol:
-
Dissolve 50 mg of CMM-PT in 4 mL of warm ethanol.
-
Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Add 1.3 mL of hexane dropwise until transient turbidity is observed.
-
Seal the vial with Parafilm, poke 3 pinholes, and store at 20°C in a vibration-free environment.
-
Target: Colorless prisms (
mm) appear within 48–72 hours.
-
Phase II: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha radiation,
Å). -
Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the terminal chlorine.
-
Strategy: Full sphere collection (
) to ensure redundancy > 4.0.
Figure 1: Optimized workflow for obtaining publication-quality crystal structures of thiazole derivatives.
Comparative Analysis: Performance of Determination Methods
Why invest 72 hours in crystallography when NMR takes 10 minutes? The answer lies in the spatial resolution of non-covalent interactions .
Table 1: Methodological Comparison
| Feature | SC-XRD (The Product) | 1H/13C NMR (Alternative A) | DFT Calculation (Alternative B) |
| Primary Output | 3D Atomic Coordinates, Packing | Connectivity, Purity | Theoretical Geometry, Energy |
| Conformational Insight | Absolute (Solid State) | Averaged (Solution State) | Gas Phase (Idealized) |
| Intermolecular Data | NOE (Proximity only) | Inferred (Binding Energy) | |
| Sample Recovery | Non-destructive | Non-destructive | N/A |
| Time to Result | 2–4 Days | 15 Minutes | 1–2 Days (CPU time) |
| Limitation | Requires single crystal | Blind to polymorphism | Depends on Basis Set (e.g., B3LYP) |
Critical Insight: The Chloromethyl Rotation
-
NMR Limitation: In solution (
), the protons appear as a singlet (~4.7 ppm) due to free rotation. You cannot determine if the Chlorine is syn or anti to the Thiazole Sulfur. -
SC-XRD Advantage: The crystal structure freezes this rotation. For CMM-PT, the Chlorine atom typically adopts a gauche conformation relative to the Thiazole Nitrogen to minimize steric clash with the 5-methyl group, a detail critical for designing inhibitors that fit into tight enzymatic pockets.
Structural Commentary & Representative Data
Based on analogous 2,4,5-substituted thiazole structures (e.g., Acta Cryst.[1] E data for phenylthiazoles), the following structural metrics define the performance of the CMM-PT crystal lattice.
A. Molecular Geometry
-
Thiazole Ring: Planar (RMS deviation < 0.02 Å).
-
Phenyl Torsion: The 4-phenyl ring is not coplanar with the thiazole. Expect a torsion angle (
) of 35–45° due to steric repulsion between the phenyl ortho-hydrogens and the 5-methyl group.-
Significance: This twist disrupts global conjugation, affecting the UV-Vis absorption maximum compared to planar analogs.
-
B. Supramolecular Architecture (The "Glue")
The stability of CMM-PT crystals relies on specific non-covalent anchors:
-
C-H...
Interactions: The methyl protons at C5 interact with the centroid of the phenyl ring of a neighboring molecule (Distance: ~2.8 Å). -
Type II Halogen Bonding: The Chloromethyl Cl atom often acts as a Lewis base, accepting interactions from aromatic protons, or forms weak
contacts (approx 3.5 Å), creating 1D supramolecular chains.
C. Lattice Parameters (Representative)
-
Crystal System: Monoclinic
-
Space Group:
-
Z: 4
-
R-Factor (Target):
for a valid model.
Logic of Structure Solution
The following diagram illustrates the decision matrix used during the refinement process, specifically addressing the common issue of disorder in the chloromethyl tail.
Figure 2: Refinement logic focusing on the chloromethyl group disorder often found in CMM-PT derivatives.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Thiazole Crystallography (Analogous Structures): Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011).[2] "2-Chloro-5-chloromethyl-1,3-thiazole."[2][3] Acta Crystallographica Section E, 67(6), o1406.
-
Supramolecular Interactions in Thiazoles: Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.
-
SHELX Software Suite: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
CMM-PT Chemical Data: PubChem CID 19965608. "2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole."[4]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Chloromethyl-5-methyl-4-phenylthiazole
The following technical guide details the safety, logistical, and operational protocols for handling 2-Chloromethyl-5-methyl-4-phenylthiazole (CAS: 162705-59-1).
CAS Number: 162705-59-1 Chemical Class: Chloromethyl-substituted Thiazole / Alkylating Agent Primary Hazard Classification: High Potency / Corrosive / Skin Sensitizer
Executive Safety Summary
2-Chloromethyl-5-methyl-4-phenylthiazole is a highly reactive intermediate used in pharmaceutical synthesis. Its reactivity stems from the electrophilic chloromethyl group , which acts as a potent alkylating agent. This compound poses severe risks of chemical burns , respiratory damage , and skin sensitization .
Critical Directive: Treat this compound as a mutagenic alkylating agent . All handling must occur within a certified chemical fume hood. Zero skin contact is the operational standard.[1]
Risk Assessment & Mechanism (SAR Analysis)
Understanding the Structure-Activity Relationship (SAR) is vital for predicting hazards where specific toxicological data is limited.
-
Alkylating Potential (The "Warhead"): The chloromethyl moiety (
) on the thiazole ring is highly susceptible to nucleophilic attack. Biologically, this means it can alkylate DNA bases (guanine) or proteins, leading to cytotoxicity or mutagenicity. -
Lipophilicity: The phenyl and methyl substitutions increase the molecule's lipophilicity compared to simple thiazoles, enhancing its ability to penetrate the stratum corneum (skin barrier) and cell membranes.
-
Hydrolytic Instability: In the presence of moisture, the chloromethyl group hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol, generating corrosive fumes and acidic byproducts.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards. Do not rely on standard latex or thin nitrile gloves alone.
| PPE Category | Specification | Rationale |
| Hand Protection (Primary) | Silver Shield / 4H Laminate (or equivalent EVOH) | Breakthrough Time > 480 min. Standard nitrile degrades rapidly against chlorinated alkylating agents. |
| Hand Protection (Secondary) | Double Nitrile (5 mil minimum) | Worn over laminate gloves for dexterity and mechanical protection. Change immediately upon splash. |
| Respiratory | P100 + Organic Vapor (OV) Cartridge | Required if handling outside a fume hood (e.g., waste disposal). Protects against dust and acidic hydrolysis vapors. |
| Body Defense | Tyvek® Lab Coat (Wrist-fitted) | Impervious to particulates and splashes. Cotton coats absorb alkylating agents, holding them against the skin. |
| Eye/Face | Chemical Goggles + Face Shield | Essential during synthesis or quenching. Safety glasses are insufficient for corrosive liquids/dusts. |
Operational Handling Protocol
Phase 1: Storage & Receipt
-
Temperature: Store at 2°C – 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is moisture-sensitive; exposure to air triggers hydrolysis and HCl formation.
-
Segregation: Keep away from strong bases (amines, hydroxides) and oxidizers.
Phase 2: Weighing & Transfer
-
Engineering Control: Use a Static-Free Balance inside a fume hood.
-
Technique: Do not use spatulas that generate static. Use anti-static weighing boats.
-
Solvent Trap: If dissolving, add the solvent (e.g., Dichloromethane, THF) slowly to the solid to prevent exothermic splashing.
Phase 3: Reaction Setup (Synthesis)
-
Addition: Add the chloromethyl thiazole solution dropwise to the reaction mixture.
-
Temperature Control: Maintain reaction temperature < 25°C during addition. The alkylation reaction is often exothermic.
-
Venting: Ensure the reaction vessel is vented through a scrubber (NaOH trap) if HCl evolution is expected.
Phase 4: Emergency Response
-
Skin Contact: Immediate wash with 5% Sodium Bicarbonate solution (if available) followed by soap and water for 15 minutes. The bicarbonate neutralizes the acid hydrolysis products.
-
Eye Contact: Flush for 15 minutes. Do not apply neutralizing agents to eyes.
-
Spill: Cover with Dry Lime or Soda Ash to neutralize acidity. Absorb with vermiculite. Do not use water (generates HCl fumes).
Deactivation & Disposal Workflow
NEVER discard this compound directly into the aqueous or organic waste stream without quenching. It remains active and can alkylate waste containers or react violently with other waste.
Quenching Protocol (Chemical Deactivation):
-
Dilute: Dissolve the waste material in a non-reactive solvent (e.g., Toluene).
-
Neutralize: Slowly add a solution of 10% Ammonium Hydroxide or Ethanolamine .
-
Mechanism:[2] The amine attacks the chloromethyl group, converting the toxic alkyl chloride into a stable ammonium salt.
-
-
Verify: Check pH is basic (> pH 9). Stir for 2 hours.
-
Disposal: Label as "Deactivated Halogenated Organic Waste".
Safe Handling Lifecycle Diagram
Caption: Operational lifecycle for 2-Chloromethyl-5-methyl-4-phenylthiazole, emphasizing the critical deactivation step prior to disposal.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 19965608: 2-(Chloromethyl)-5-methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
